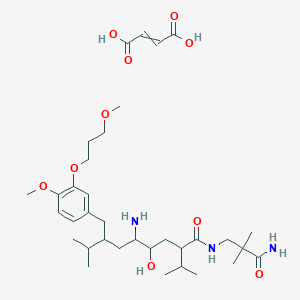
(2S,4S,5S,7R)-AliskirenFumarate(2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S,5S,7R)-AliskirenFumarate(2) is a pharmaceutical compound primarily used as a renin inhibitor. It is a derivative of aliskiren, which is used to treat hypertension by inhibiting the renin-angiotensin-aldosterone system (RAAS). This compound is known for its high specificity and potency in blocking renin, an enzyme involved in the regulation of blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5S,7R)-AliskirenFumarate(2) involves multiple steps, starting from the appropriate chiral precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Functional group modifications: Introduction of necessary functional groups such as hydroxyl, amino, and methoxy groups.
Fumarate salt formation: The final step involves the formation of the fumarate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: For precise control over reaction conditions.
Purification steps: Including crystallization and chromatography to isolate the desired product.
Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5S,7R)-AliskirenFumarate(2) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the functional groups involved, but typical reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,4S,5S,7R)-AliskirenFumarate(2) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying renin inhibitors and their interactions.
Biology: Investigated for its effects on cellular processes related to blood pressure regulation.
Medicine: Explored for potential therapeutic uses beyond hypertension, such as in heart failure and chronic kidney disease.
Industry: Utilized in the development of new pharmaceuticals targeting the RAAS pathway.
Mechanism of Action
The mechanism of action of (2S,4S,5S,7R)-AliskirenFumarate(2) involves the inhibition of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. By blocking renin, the compound reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets include the active site of renin, and the pathways involved are those regulating blood pressure and fluid balance.
Comparison with Similar Compounds
Similar Compounds
Enalapril: An angiotensin-converting enzyme (ACE) inhibitor.
Losartan: An angiotensin II receptor blocker (ARB).
Valsartan: Another ARB with a similar mechanism of action.
Uniqueness
(2S,4S,5S,7R)-AliskirenFumarate(2) is unique in its direct inhibition of renin, whereas other compounds like enalapril and losartan act downstream in the RAAS pathway. This direct inhibition provides a more targeted approach to controlling blood pressure, potentially reducing side effects associated with other RAAS inhibitors.
Properties
Molecular Formula |
C34H57N3O10 |
|---|---|
Molecular Weight |
667.8 g/mol |
IUPAC Name |
5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid |
InChI |
InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8) |
InChI Key |
RSFGNDXWVZPKJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















